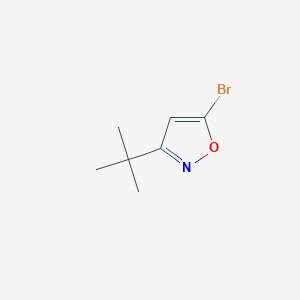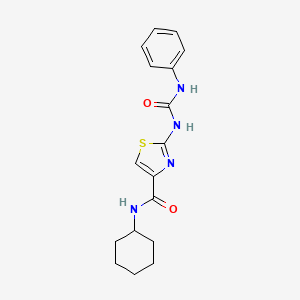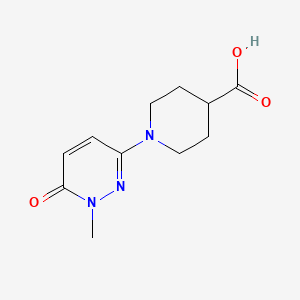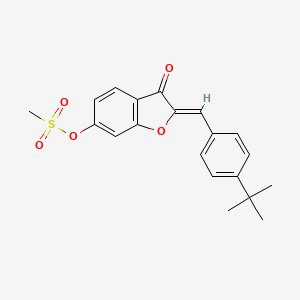
5-Bromo-3-tert-butyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-tert-butyl-1,2-oxazole is a heterocyclic organic compound with the molecular formula C7H10BrNO It is characterized by a bromine atom at the 5-position and a tert-butyl group at the 3-position on the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl acetoacetate with bromine and hydroxylamine to form the oxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-tert-butyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazoles with different oxidation states.
Reduction Reactions: The compound can be reduced to form derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxazole derivatives with higher oxidation states.
Reduction Reactions: Products include reduced oxazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-3-tert-butyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-tert-butyl-1,2-oxazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a tert-butyl group.
5-Chloro-3-tert-butyl-1,2-oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
3-tert-Butyl-1,2-oxazole: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-3-tert-butyl-1,2-oxazole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
5-bromo-3-tert-butyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZWFPATZQURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680255.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)


![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)
